molecular formula C16H16ClNO B11950211 2-Chloro-N-methyl-2-phenyl-O-acetotoluidide CAS No. 6930-95-6

2-Chloro-N-methyl-2-phenyl-O-acetotoluidide

Cat. No.: B11950211
CAS No.: 6930-95-6
M. Wt: 273.75 g/mol
InChI Key: KETNFRHXQNZVNO-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-2-phenyl-O-acetotoluidide is an organic compound with the molecular formula C16H16ClNO and a molecular weight of 273.765 g/mol . This compound is known for its unique chemical structure, which includes a chloro group, a methyl group, and a phenyl group attached to an acetotoluidide backbone. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-2-phenyl-O-acetotoluidide typically involves the reaction of 2-chloro-2-phenylacetyl chloride with N-methyl-o-toluidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-2-phenyl-O-acetotoluidide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound, respectively .

Scientific Research Applications

2-Chloro-N-methyl-2-phenyl-O-acetotoluidide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-2-phenyl-O-acetotoluidide involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the phenyl and methyl groups contribute to the compound’s overall stability and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide
  • 2’-Methylacetoacetanilide
  • N-Acetylanthranilic acid
  • 4-Acetamido-9-fluorenone

Uniqueness

2-Chloro-N-methyl-2-phenyl-O-acetotoluidide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various scientific and industrial applications .

Properties

CAS No.

6930-95-6

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

2-chloro-N-methyl-N-(2-methylphenyl)-2-phenylacetamide

InChI

InChI=1S/C16H16ClNO/c1-12-8-6-7-11-14(12)18(2)16(19)15(17)13-9-4-3-5-10-13/h3-11,15H,1-2H3

InChI Key

KETNFRHXQNZVNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C)C(=O)C(C2=CC=CC=C2)Cl

Origin of Product

United States

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